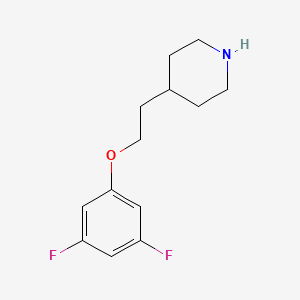
4-(2-(3,5-Difluorophenoxy)ethyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(3,5-Difluorophenoxy)ethyl)piperidine is an organic compound with the molecular formula C13H17F2NO It features a piperidine ring substituted with a 2-(3,5-difluorophenoxy)ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3,5-Difluorophenoxy)ethyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluorophenol and 2-chloroethylamine.
Etherification: 3,5-difluorophenol is reacted with 2-chloroethylamine in the presence of a base such as potassium carbonate to form 2-(3,5-difluorophenoxy)ethylamine.
Piperidine Formation: The 2-(3,5-difluorophenoxy)ethylamine is then reacted with piperidine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
4-(2-(3,5-Difluorophenoxy)ethyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the piperidine ring or the aromatic ring, depending on the conditions.
Substitution: The aromatic fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the fluorine atoms.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced piperidine derivatives or de-fluorinated aromatic compounds.
Substitution: Substituted aromatic derivatives with various functional groups replacing the fluorine atoms.
科学研究应用
Chemistry
In organic synthesis, 4-(2-(3,5-Difluorophenoxy)ethyl)piperidine can serve as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound may have potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with biological targets such as receptors or enzymes, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as a building block for more complex industrial chemicals.
作用机制
The mechanism of action for 4-(2-(3,5-Difluorophenoxy)ethyl)piperidine would depend on its specific application. In a biological context, it might interact with molecular targets such as receptors or enzymes, modulating their activity. The presence of the difluorophenoxy group could enhance binding affinity or selectivity for certain targets.
相似化合物的比较
Similar Compounds
4-(2-(3,5-Dichlorophenoxy)ethyl)piperidine: Similar structure but with chlorine atoms instead of fluorine.
4-(2-(3,5-Dimethoxyphenoxy)ethyl)piperidine: Contains methoxy groups instead of fluorine atoms.
4-(2-(3,5-Dimethylphenoxy)ethyl)piperidine: Features methyl groups in place of fluorine atoms.
Uniqueness
4-(2-(3,5-Difluorophenoxy)ethyl)piperidine is unique due to the presence of fluorine atoms, which can significantly influence the compound’s chemical properties, such as its reactivity and interaction with biological targets. Fluorine atoms can enhance metabolic stability and alter the electronic properties of the molecule, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
4-[2-(3,5-difluorophenoxy)ethyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-11-7-12(15)9-13(8-11)17-6-3-10-1-4-16-5-2-10/h7-10,16H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSOEALCKPVMHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC(=CC(=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
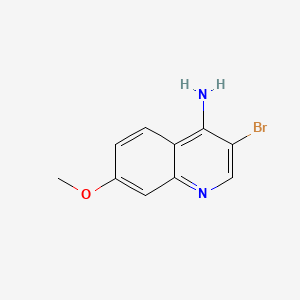


![tert-Butyl 3-benzyl-4-oxo-3,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B598296.png)
![2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B598297.png)

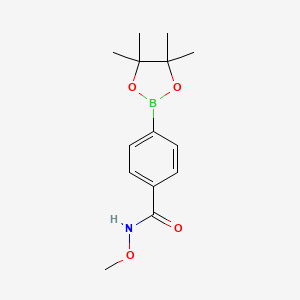
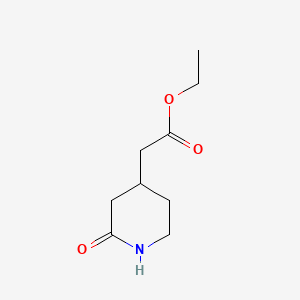
![tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B598310.png)
![5-Bromo-7-fluoro-1H-benzo[D]imidazole](/img/structure/B598311.png)
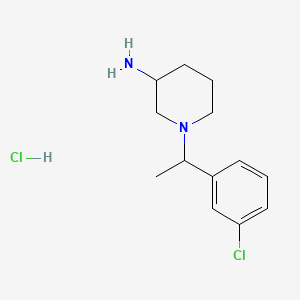
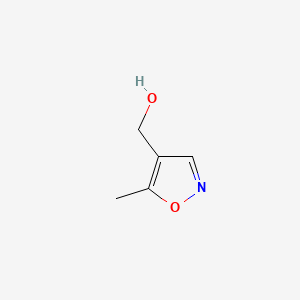
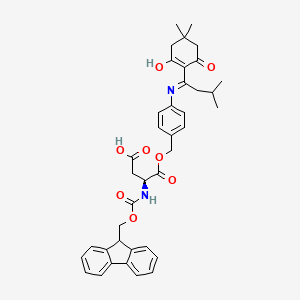
![3-[(4-Methoxybenzoyl)amino]pyrazine-2-carboxylic acid methyl ester](/img/structure/B598315.png)
